8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
Description
Properties
Molecular Formula |
C11H8F2N2O |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
8,10-difluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H8F2N2O/c12-6-1-2-8-7(5-6)9(13)10-11(16)14-3-4-15(8)10/h1-2,5H,3-4H2,(H,14,16) |
InChI Key |
GPHPMLUSPHELGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)F)C(=C2C(=O)N1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves the intramolecular aza-Michael addition of readily available α,β-unsaturated esters. This reaction is catalyzed by a range of organic and inorganic bases (5–10 mol%), allowing for a fast (30 min) and regioselective ring-closing reaction to be performed in high yields under simple operational conditions . Another method involves the metal-free construction of dihydropyrazino[2,3-b]indoles from 2-aminoacetophenones, isocyanates, and 1,2-diamines, using a Brønsted acid/iodine co-mediated approach in 2-MeTHF as a green solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Challenges in Synthesizing 8,10-Difluoro Derivatives
Introducing fluorine at positions 8 and 10 may demand regioselective electrophilic fluorination or the use of pre-fluorinated indole precursors. For example, 8-fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one (C₁₁H₉FN₂O, mono-isotopic mass 204.0699) has been documented , while 7,7-difluoro analogs are synthesized via similar protocols . The 8,10-difluoro variant’s synthesis remains unverified but could leverage these methods with tailored substrates.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key analogs and their substituents:
Structure-Activity Relationships (SAR)
- Fluorine Substitution : Fluorine at position 8 enhances 5-HT receptor affinity by reducing electron density in the indole ring, favoring π-π stacking . Difluoro substitution (8,10) may further optimize pharmacokinetics.
- Chlorine vs. Fluorine : Chlorine at position 5 increases steric bulk, favoring BRAF inhibition (e.g., Compound VI, IC₅₀ = 0.15 µM) over EGFR .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one?
- Methodological Answer : The compound can be synthesized via sequential reactions of 2-indolylmethyl acetates with α-amino acids, as demonstrated in pyrazinoindole derivatives. For example, substituting fluorine atoms at positions 8 and 10 may involve electrophilic fluorination or halogen exchange under controlled conditions. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also viable for introducing functional groups post-synthesis .
- Key Data :
| Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Pd(OAc)₂, SPhos ligand | 68–81 | >95% | |
| NaBH₄ in THF | 64 | 90% |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Utilize a combination of ¹H/¹³C NMR to confirm regioselectivity of fluorine substitution and ring fusion. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer : The fused pyrazinoindole scaffold introduces steric hindrance, affecting nucleophilic substitution at fluorinated positions. The electron-withdrawing fluorine atoms at positions 8 and 10 enhance electrophilicity at adjacent carbons, facilitating cross-coupling reactions .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reactions, and aqueous buffers (pH 4–9) for biological assays. Stability studies via accelerated degradation (40°C/75% RH) monitored by HPLC can identify decomposition pathways (e.g., hydrolysis of the lactam ring) .
Advanced Research Questions
Q. How can synthesis be optimized for high yield and purity in multigram-scale production?
- Methodological Answer : Employ continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., 5 mol% Pd) and solvent systems (e.g., toluene/EtOH mixtures) to improve atom economy. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. How to resolve contradictory data in reaction outcomes (e.g., variable yields)?
- Methodological Answer : Conduct DOE (Design of Experiments) to isolate critical factors (temperature, solvent polarity, catalyst aging). For example, trace moisture in DMF may deactivate Pd catalysts, leading to inconsistent yields. Use Karl Fischer titration to validate solvent dryness .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with enzymes like kinases. Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics (ka/kd) and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
Q. How to evaluate regioselectivity in derivatization reactions?
- Methodological Answer : Use isotopic labeling (²H/¹⁹F NMR) to track substituent incorporation. Competitive reactions with electron-rich/electron-poor aryl halides under identical conditions can quantify electronic effects on selectivity .
Q. What strategies mitigate metabolic instability in pharmacological studies?
- Methodological Answer : Introduce steric shielding (e.g., tert-butyl groups) near metabolically labile sites. In vitro microsomal assays (human liver microsomes + NADPH) identify major oxidative pathways. Deuterium substitution at vulnerable C-H bonds can enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
